![molecular formula C8H13NOS B1528852 1-Amino-2-methyl-3-(3-thienyl)propan-2-ol CAS No. 1447964-76-2](/img/structure/B1528852.png)
1-Amino-2-methyl-3-(3-thienyl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Corrosion Inhibition
Tertiary amines, including compounds structurally related to 1-Amino-2-methyl-3-(3-thienyl)propan-2-ol, have been synthesized and demonstrated to act as effective corrosion inhibitors for carbon steel. These compounds form a protective layer on the metal surface, retarding anodic dissolution and showing promising inhibition efficiencies in electrochemical evaluations (Gao, Liang, & Wang, 2007).
Oligonucleotide Synthesis
In the field of oligonucleotide synthesis, derivatives of aminoethyl groups, akin to the structure of 1-Amino-2-methyl-3-(3-thienyl)propan-2-ol, have been utilized as protective groups in solid-phase synthesis. This approach facilitates the preparation of therapeutic oligonucleotides, showcasing the compound's utility in biochemistry and pharmaceutical research (Grajkowski, Wilk, Chmielewski, Phillips, & Beaucage, 2001).
Catalysis
Research into transformations involving 1-(2-Aminophenyl)propan-2-ol, a compound with a similar functional group arrangement to 1-Amino-2-methyl-3-(3-thienyl)propan-2-ol, has been conducted to study its conversion to 2-Methylindoline using various catalysts. This work contributes to the understanding of catalytic processes and the synthesis of industrially relevant chemicals (Bernas et al., 2015).
Material Science
In material science, the modification of chitosan with amino-containing groups, reflecting the amino functionality in 1-Amino-2-methyl-3-(3-thienyl)propan-2-ol, has been explored to create novel antioxidant materials. These materials exhibit superior antioxidant activity, highlighting their potential in biomedical applications (Tan, Zhang, Zhao, Dong, & Li, 2018).
properties
IUPAC Name |
1-amino-2-methyl-3-thiophen-3-ylpropan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NOS/c1-8(10,6-9)4-7-2-3-11-5-7/h2-3,5,10H,4,6,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTNAGKLRVWBQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CN)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.